![molecular formula C21H19NO2S B4739624 N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B4739624.png)
N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in various scientific applications. BMB is a member of the benzamide family of compounds and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition by N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer effects, N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has been found to possess anti-inflammatory and antioxidant properties. N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide for lab experiments is its high potency and specificity. N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has been found to be highly effective at inhibiting the growth of cancer cells and other cells that overexpress HDACs. However, one of the limitations of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide. One potential direction is the development of new analogs of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide with improved solubility and potency. Another direction is the investigation of the potential use of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide in combination with other anticancer agents to enhance its efficacy. Finally, the study of the mechanism of action of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide and its effects on gene expression could provide valuable insights into the development of new cancer therapies.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has been extensively studied for its potential use in various scientific applications. One of the primary uses of N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide is in cancer research. N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-methylsulfanyl-N-(4-phenylmethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-25-20-10-6-5-9-19(20)21(23)22-17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDIHTFVECHBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-2-(methylsulfanyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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